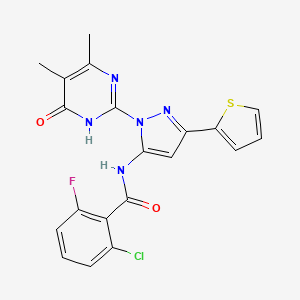
2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-6-fluorobenzamide, is a complex molecule that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as substituted pyrimidines and pyrazoles, which are known for their various biological activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . This suggests that the synthesis of our compound of interest might also involve similar steps, such as the use of chlorination agents like phosphorus oxychloride and condensation reactions with appropriate amines and carboxylic acids.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides information on the crystal system and space group, as well as bond lengths and angles . Density functional theory (DFT) calculations are used to optimize geometric parameters and compare them with experimental values. These methods could be applied to determine the molecular structure of the compound of interest, providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
The related compounds undergo nucleophilic substitution reactions, as demonstrated by the selective production of 4-substituted products from 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidines . This indicates that the compound of interest may also participate in similar nucleophilic substitution reactions, which could be useful for further functionalization or for the synthesis of derivatives with altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure and functional groups. The presence of multiple aromatic systems and heteroatoms suggests potential interactions with biological targets. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT, providing information on the reactivity and potential biological activity of the compound .
Case Studies
The related compounds have been evaluated for their antiproliferative activity against various cancer cell lines, showing promising results with low micromolar IC50 values . These findings suggest that the compound of interest may also possess anticancer activity, which could be further investigated through biological assays and molecular docking studies to understand its mechanism of action and potential as a therapeutic agent.
Applications De Recherche Scientifique
Anti-Cancer Activity
Compounds with structures related to the mentioned chemical have been synthesized and tested for their anticancer properties. For instance, derivatives of fluoro substituted benzo[b]pyran and pyrazolo[3,4-d]pyrimidin-4-ones have demonstrated significant anticancer activity against various human cancer cell lines, including lung, breast, and central nervous system cancers. These compounds show potential as low-concentration anticancer agents compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005) and have been identified as potent inhibitors with specific inhibitory concentrations against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Anti-Inflammatory and Analgesic Activities
New derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, compounds derived from N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides have shown significant anti-inflammatory activity, with some derivatives demonstrating moderate to significant effects (Sunder & Maleraju, 2013). Furthermore, imidazolyl acetic acid derivatives have been identified with maximum anti-inflammatory activity and analgesic effects, suggesting their potential as therapeutic agents (Khalifa & Abdelbaky, 2008).
Antimicrobial Activity
Compounds bearing structural similarities have been assessed for their antimicrobial efficacy. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and found to possess high antibacterial activities, highlighting their potential as antibacterial agents (Azab et al., 2013). Additionally, bis-chalcone derivatives derived from thiophene and their bis-cyclized products were prepared and exhibited better inhibitory growth effects against both Gram-positive and Gram-negative bacteria compared to standard drugs like chloramphenicol (Asiri & Khan, 2011).
Propriétés
IUPAC Name |
2-chloro-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c1-10-11(2)23-20(25-18(10)28)27-16(9-14(26-27)15-7-4-8-30-15)24-19(29)17-12(21)5-3-6-13(17)22/h3-9H,1-2H3,(H,24,29)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRAWBUZBPZDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


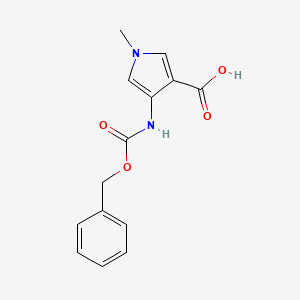
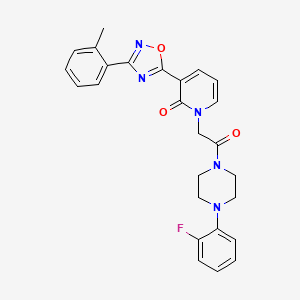


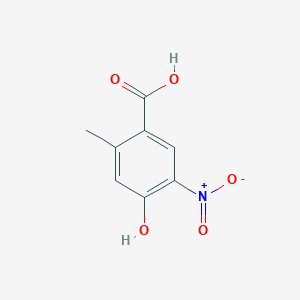
![2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017280.png)
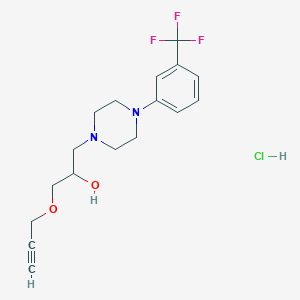


![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)

